3-Methoxyacrylonitrile
Overview
Description
This colorless liquid is characterized by its methoxy and acrylonitrile functional groups . It is commonly used as a monomer in the production of polymers, such as poly(methyl methacrylate) (PMMA), and serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals . The compound is also utilized as a solvent in various chemical processes .
Preparation Methods
The synthesis of 3-Methoxyacrylonitrile can be achieved through several routes. One notable method involves the reaction of 2,2’-sulfonyldiacetonitrile with excess trimethyl orthoformate, catalyzed by concentrated sulfuric acid . This reaction yields 2,2’-sulfonylbis[3-methoxy-(E,E)-2-propenenitrile], which can be further processed to obtain this compound . Industrial production methods often involve similar catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
3-Methoxyacrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert this compound into its corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include sulfuric acid, hydrogenation catalysts, and various nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Methoxyacrylonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxyacrylonitrile involves its interaction with various molecular targets. In biological systems, it can form covalent bonds with proteins and nucleic acids, leading to cross-linking and stabilization of these molecules . The compound’s reactivity is influenced by its methoxy and acrylonitrile functional groups, which facilitate its participation in various chemical reactions .
Comparison with Similar Compounds
3-Methoxyacrylonitrile can be compared with other similar compounds, such as:
3-Methoxypropionitrile: This compound shares the methoxy group with this compound but differs in its overall structure and reactivity.
The uniqueness of this compound lies in its combination of methoxy and acrylonitrile functional groups, which confer specific reactivity and versatility in various applications .
Properties
IUPAC Name |
3-methoxyprop-2-enenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c1-6-4-2-3-5/h2,4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCRTSDORDQHRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311648 | |
Record name | 3-Methoxy-2-propenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401311648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60838-50-8 | |
Record name | 3-Methoxy-2-propenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60838-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-2-propenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401311648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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